2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole
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Overview
Description
The compound “2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole” is a complex organic molecule. It is a derivative of the 1,3,4-oxadiazole class of compounds . The structure of this compound suggests that it might have interesting chemical properties and potential applications, particularly in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, starting from simpler precursors . For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, a related class of compounds, involves esterification, hydrazination, salt formation, and cyclization . The final step involves the conversion of an intermediate into a sulfonyl chloride, followed by a nucleophilic attack by amines .Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole” is complex, with multiple functional groups. It includes a 1,3,4-oxadiazole ring, a sulfonyl group, and two phenyl rings . The presence of these functional groups suggests that this compound might exhibit interesting reactivity and biological activity.Chemical Reactions Analysis
The chemical reactions involving “2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole” are likely to be influenced by the presence of its functional groups. For instance, the sulfonyl group might be susceptible to nucleophilic attack, while the oxadiazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole” would depend on its molecular structure. For instance, the presence of the sulfonyl group might influence its solubility in different solvents, while the oxadiazole ring might contribute to its stability .Scientific Research Applications
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides involved a six-step process starting from 4-chlorobenzoic acid. Among the derivatives obtained, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity . This antiviral potential makes it relevant for further investigation in virology and antiviral drug development.
Medicinal Chemistry
Sulfonamide derivatives have revolutionized medicine, and this compound’s structure aligns with the sulfonamide moiety. Researchers may explore its potential as an antibacterial, antifungal, or anticonvulsant agent . Investigating its interactions with biological targets could lead to novel therapeutic applications.
Agricultural Applications
Sulfonamide derivatives have been studied for herbicidal properties in agriculture . Considering its structure, 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole might exhibit herbicidal effects. Researchers could explore its impact on plant growth and weed control.
Molecular Architectures
In a related study, the molecular structure of a similar compound, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, was characterized using quantum chemical methods. Understanding its conformation and interactions can guide drug design and optimization .
Molecular Docking
Molecular docking studies could assess the compound’s binding affinity to specific receptors. For instance, investigating its interaction with matrix metalloproteinase-2 (MMP-2) receptors may reveal potential anticancer properties .
Future Directions
The future research directions for “2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole” could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities . This could lead to the discovery of new applications for this compound in various fields, such as medicinal chemistry.
properties
IUPAC Name |
2-(4-chlorophenyl)-5-[2-[(4-methylphenyl)methylsulfonyl]phenyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-15-6-8-16(9-7-15)14-29(26,27)20-5-3-2-4-19(20)22-25-24-21(28-22)17-10-12-18(23)13-11-17/h2-13H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBUHFIEMQTQCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C3=NN=C(O3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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